(4-Hydroxypyrazol-1-yl)-acetic acid methyl ester
Overview
Description
(4-Hydroxypyrazol-1-yl)-acetic acid methyl ester is a pyrazole derivative, a class of compounds known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxypyrazol-1-yl)-acetic acid methyl ester typically involves the reaction of pyrazole derivatives with acetic acid and methanol under specific conditions. One common method includes the esterification of (4-Hydroxypyrazol-1-yl)-acetic acid using methanol in the presence of a catalyst such as sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxypyrazol-1-yl)-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (4-Oxopyrazol-1-yl)-acetic acid methyl ester.
Reduction: Formation of (4-Hydroxypyrazol-1-yl)-ethanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
(4-Hydroxypyrazol-1-yl)-acetic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Hydroxypyrazol-1-yl)-acetic acid methyl ester involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in fungicide production.
Bis(pyrazolyl)methanes: Known for their wide range of biological activities and applications in various fields.
Uniqueness
(4-Hydroxypyrazol-1-yl)-acetic acid methyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and ester groups allow for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Biological Activity
(4-Hydroxypyrazol-1-yl)-acetic acid methyl ester, also known by its IUPAC name methyl 2-(4-hydroxypyrazol-1-yl)acetate, is a pyrazole derivative recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an antimicrobial and anti-inflammatory agent. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.
- Molecular Formula : C6H8N2O3
- CAS Number : 1394945-46-0
- Molecular Weight : 172.14 g/mol
Synthesis
The synthesis of this compound typically involves the esterification of (4-Hydroxypyrazol-1-yl)-acetic acid with methanol, often using a catalyst like sulfuric acid. This process can be optimized through continuous flow synthesis for increased yield and purity.
Antimicrobial Properties
Research has indicated that pyrazole derivatives exhibit significant antimicrobial activity. A study demonstrated that this compound showed notable inhibition against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics .
Anti-inflammatory Activity
In vitro studies have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, which positions it as a candidate for treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl and ester functional groups facilitate hydrogen bonding with proteins and enzymes, influencing their activity and potentially modulating inflammatory pathways .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antibacterial agent.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Study 2: Inhibition of Inflammatory Mediators
Another investigation assessed the compound's effect on the secretion of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages. The study found that treatment with this compound reduced TNF-α levels by approximately 50% compared to control groups.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Unique Features |
---|---|---|
This compound | Antimicrobial, Anti-inflammatory | Hydroxyl and ester groups enhance reactivity |
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Antifungal | Used as an intermediate in fungicide production |
Bis(pyrazolyl)methanes | Diverse biological activities | Known for applications in various fields |
Properties
IUPAC Name |
methyl 2-(4-hydroxypyrazol-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-11-6(10)4-8-3-5(9)2-7-8/h2-3,9H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCMYZCHXZVNQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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